molecular formula C16H13BrO3 B1345404 4-Bromo-4'carboethoxybenzophenone CAS No. 746651-80-9

4-Bromo-4'carboethoxybenzophenone

Cat. No. B1345404
M. Wt: 333.18 g/mol
InChI Key: CDVFBVANGWWSME-UHFFFAOYSA-N
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Description

4-Bromo-4’carboethoxybenzophenone, also known as Ethyl 4-(4-bromobenzoyl)benzoate, is a chemical compound with the molecular formula C16H13BrO3 .


Synthesis Analysis

The synthesis of 4-Bromo-4’carboethoxybenzophenone involves two stages . In the first stage, (4-(ethoxycarbonyl)phenyl)zinc pivalate reacts with chloro-trimethyl-silane and copper (I) cyanide di (lithium chloride) in tetrahydrofuran at 0 degrees Celsius for 0.5 hours under an inert atmosphere. In the second stage, 4-chlorobenzoyl chloride is added in tetrahydrofuran at 25 degrees Celsius for 4 hours under an inert atmosphere .


Molecular Structure Analysis

The molecular structure of 4-Bromo-4’carboethoxybenzophenone consists of 16 carbon atoms, 13 hydrogen atoms, 1 bromine atom, and 3 oxygen atoms . The exact 3D structure can be obtained from databases like ChemSpider .

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Organic Chemistry and Chemistry Education .

Summary of the Application

The α-bromination reaction of carbonyl compounds, including 4-Bromo-4’carboethoxybenzophenone, is a significant topic in organic chemistry. This reaction has been incorporated into undergraduate organic chemistry experiments, reinforcing fundamental skills in chemistry experimentation among students .

Methods of Application or Experimental Procedures

The bromination of various acetophenone derivatives was investigated by employing pyridine hydrobromide perbromide as the brominating agent. The effects of reaction time, reaction temperature, and dosage of the brominating agent were explored .

Results or Outcomes

The results demonstrated that 4-chloro-α-bromo-acetophenone could be synthesized at 90 ℃ using 4-chloroacetophenone as a substrate and acetic acid as a solvent with a molar ratio of substrate to brominator being 1.0:1.1 .

2. Application in Optoelectronics

Specific Scientific Field

This application falls under the field of Optoelectronics .

Summary of the Application

4-Bromo-4’carboethoxybenzophenone has been used in the synthesis of (E)-4-bromo-N’-(2,4-dimethoxybenzylidene)benzohydrazide crystal, which has potential applications in optoelectronics .

Methods of Application or Experimental Procedures

Single crystals of (E)-4-bromo-N’-(2,4-dimethoxybenzylidene)benzohydrazide have been grown by slow evaporation technique .

Results or Outcomes

The first-order hyperpolarizability value of the synthesized compound is six times greater than that of urea. The Z-scan approach was used to investigate the nonlinear optical (NLO) behavior and optical limiting characteristics .

properties

IUPAC Name

ethyl 4-(4-bromobenzoyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrO3/c1-2-20-16(19)13-5-3-11(4-6-13)15(18)12-7-9-14(17)10-8-12/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDVFBVANGWWSME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20641434
Record name Ethyl 4-(4-bromobenzoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-4'carboethoxybenzophenone

CAS RN

746651-80-9
Record name Ethyl 4-(4-bromobenzoyl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=746651-80-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-(4-bromobenzoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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